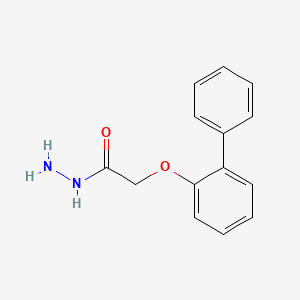

2-(2-Phenylphenoxy)acetohydrazide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylphenoxy)acetohydrazide typically involves the reaction of 2-(2-phenylphenoxy)acetic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to yield the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Phenylphenoxy)acetohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

2-(2-Phenylphenoxy)acetohydrazide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-Phenylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions can lead to the formation of bioactive molecules with potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyanoacetohydrazide: A versatile intermediate used in the synthesis of heterocyclic compounds.

Acetohydrazide: A simpler hydrazide derivative with similar reactivity but different applications.

Uniqueness

2-(2-Phenylphenoxy)acetohydrazide is unique due to its phenylphenoxy group, which imparts distinct chemical and physical properties.

Activité Biologique

2-(2-Phenylphenoxy)acetohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly as an anti-inflammatory agent. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C15H15N3O2

- CAS Number : 5493-64-1

- Molecular Weight : 271.30 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AchE), leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.

- Anti-inflammatory Activity : Studies indicate that it reduces inflammation through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

- Oxidative Stress Modulation : The compound can induce oxidative stress by increasing reactive oxygen species (ROS), which may contribute to its cytotoxic effects against certain cancer cells .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study using carrageenan-induced rat paw edema models, the compound showed a reduction in inflammation ranging from 17% to 58% compared to control groups, depending on the dosage and time intervals .

| Compound | Edema Reduction (%) | Reference Drug (Diclofenac) Edema Reduction (%) |

|---|---|---|

| This compound | 17 - 58 | 35 - 74 |

Antimicrobial Activity

The compound also displays antimicrobial properties. Its derivatives have been evaluated for their efficacy against various bacterial strains, showing promising results that warrant further investigation for potential pharmaceutical applications.

Cytotoxic Effects

In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines. For example, it has been tested against B16F10 melanoma cells, revealing dose-dependent effects on cell viability .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest that its lipophilic nature may enhance absorption and distribution within biological systems. The compound's metabolism and excretion pathways are yet to be fully elucidated.

Case Studies

- Carrageenan-Induced Edema Model :

-

Cytotoxicity in Cancer Cell Lines :

- A series of experiments assessed the cytotoxic effects of the compound on different cancer cell lines, including B16F10 melanoma cells. Results showed that at specific concentrations, the compound effectively reduced cell viability, indicating potential for further development as an anticancer agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(2-Phenylphenoxy)acetohydrazide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing this compound precursors (e.g., acetohydrazide derivatives) with aromatic aldehydes in a 1:1 methanol/chloroform mixture with catalytic acetic acid for 5 hours. Post-reaction cooling induces precipitation, followed by recrystallization in methanol to achieve >90% purity . Key parameters include stoichiometric ratios, solvent polarity, and reaction time. Variations in these factors can lead to byproducts or incomplete conversion, necessitating TLC or HPLC monitoring .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., C–H⋯O and N–H⋯O interactions). Monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 15.2384 Å, b = 3.9269 Å, c = 16.8843 Å, β = 117.269°) are typical .

- IR Spectroscopy : Identifies hydrazide N–H stretches (~3200 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

- HPLC/MS : Confirms molecular weight (e.g., Mr = 200.62 for chlorinated derivatives) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational models and experimental crystallographic data in hydrogen-bonding networks?

- Methodological Answer : Discrepancies often arise from dynamic vs. static crystal packing effects. To address this:

- Perform temperature-dependent crystallography (e.g., at 100 K) to minimize thermal motion artifacts .

- Compare experimental hydrogen-bond distances (e.g., N–H⋯O = 2.02 Å) with DFT-optimized geometries. Deviations >0.1 Å suggest lattice strain or solvent effects .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., % contribution of O⋯H/N⋯H contacts) .

Q. What factorial design strategies optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?

- Methodological Answer : A 2<sup>3</sup> factorial design can evaluate three variables (temperature, catalyst concentration, and molar ratio). For example:

Q. How do electron-withdrawing substituents (e.g., Cl, NO2) on the phenyl ring affect the conformational flexibility and reactivity of this compound?

- Methodological Answer :

- Conformational Analysis : Substituents alter dihedral angles between the phenyl and acetohydrazide groups. For example, 2-chloro derivatives exhibit a 12.3° torsion angle vs. 8.7° in unsubstituted analogs, reducing planarity and hydrogen-bond donor capacity .

- Reactivity Trends : Electron-withdrawing groups increase electrophilicity at the hydrazide carbonyl, accelerating nucleophilic additions (e.g., cyclization to form indole derivatives). Kinetic studies show a 3.2-fold rate enhancement for nitro-substituted derivatives vs. methyl analogs .

Propriétés

IUPAC Name |

2-(2-phenylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZXIHTHWICJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357885 | |

| Record name | 2-(2-phenylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5493-64-1 | |

| Record name | 2-(2-phenylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.